3-Furyl(oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Furyl(oxo)acetic acid can be synthesized through several methods. One common approach involves the oxidation of 3-furylacetic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, a continuous flow microchannel reactor can be used to facilitate the reaction between furfural and an oxidizing agent, resulting in the formation of this compound. This method offers advantages such as improved reaction control, reduced waste, and higher product purity .
Chemical Reactions Analysis
Types of Reactions: 3-Furyl(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 3-furyl(oxo)ethanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Lewis acids such as aluminum chloride and boron trifluoride can catalyze substitution reactions.
Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Furyl(oxo)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Medicine: Research has explored its potential as a precursor for the development of new drugs with antibacterial, antifungal, and anticancer properties.
Industry: this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of 3-furyl(oxo)acetic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Furyl(oxo)acetic acid
- 3-Furylacetic acid
- 2-Furylacetic acid
- 5-Hydroxy-2-furylacetic acid
Comparison: Compared to these similar compounds, 3-furyl(oxo)acetic acid is unique due to the presence of both a furan ring and an oxo group, which confer distinct chemical reactivity and biological activity. For instance, the oxo group enhances its ability to participate in oxidation-reduction reactions, making it a versatile intermediate in organic synthesis. Additionally, its specific structural features may result in different biological activities and applications compared to other furan derivatives .
Properties
IUPAC Name |
2-(furan-3-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(6(8)9)4-1-2-10-3-4/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMJIOARABGYHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364876 |
Source
|
Record name | 3-furyl(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54280-70-5 |
Source
|
Record name | 3-furyl(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.